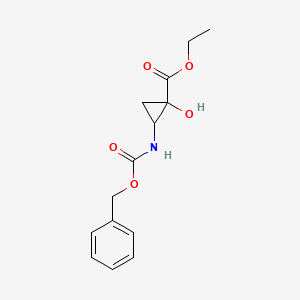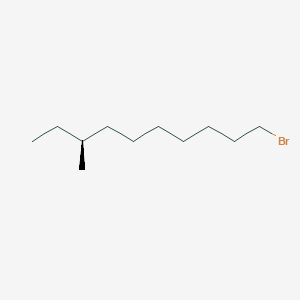![molecular formula C34H32N2O6S B8282938 2-Oxazolidinone, 3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B8282938.png)
2-Oxazolidinone, 3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxazolidinone ring, a benzyl group, and a benzo[b]thiophene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- involves multiple steps, including the formation of the oxazolidinone ring and the introduction of various functional groups. Common synthetic routes may involve the use of chiral auxiliaries and catalysts to ensure the desired stereochemistry is achieved. Reaction conditions typically include controlled temperatures, specific solvents, and the use of protective groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of reagents and solvents would be influenced by factors such as availability, cost, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, 3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a chiral auxiliary in asymmetric synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Oxazolidinone, 3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired therapeutic effect. The exact molecular pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(+)-4-Phenyl-2-oxazolidinone: A chiral auxiliary used in asymmetric synthesis.
(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone: Another chiral auxiliary with applications in asymmetric synthesis.
5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: A compound with a similar oxazolidinone ring structure.
Uniqueness
2-Oxazolidinone, 3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]benzo[b]thien-7-yl]-1-oxopropyl]-4-(phenylmethyl)-, (4S)- stands out due to its complex structure, which includes multiple functional groups and a chiral center
Propriétés
Formule moléculaire |
C34H32N2O6S |
|---|---|
Poids moléculaire |
596.7 g/mol |
Nom IUPAC |
(4S)-4-benzyl-3-[(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C34H32N2O6S/c1-22-28(35-32(42-22)24-11-7-4-8-12-24)15-17-40-29-14-13-25(31-27(29)16-18-43-31)20-30(39-2)33(37)36-26(21-41-34(36)38)19-23-9-5-3-6-10-23/h3-14,16,18,26,30H,15,17,19-21H2,1-2H3/t26-,30-/m0/s1 |
Clé InChI |
NMLXQUPBFVGTKS-YZNIXAGQSA-N |
SMILES isomérique |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)N5[C@H](COC5=O)CC6=CC=CC=C6)OC |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)N5C(COC5=O)CC6=CC=CC=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-Chlorophenyl)-2-[1-(4-chlorophenyl)-2-methylpropan-2-yl]oxirane](/img/structure/B8282886.png)


![4-Chloro-3-[2-bromoethyl]-isocoumarin](/img/structure/B8282910.png)





![(S)-1,4-dioxaspiro[4.5]decane-2-carbaldehyde oxime](/img/structure/B8282953.png)
